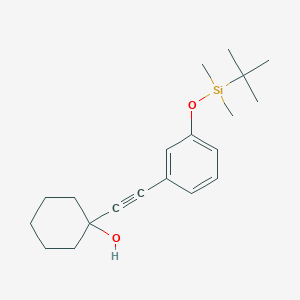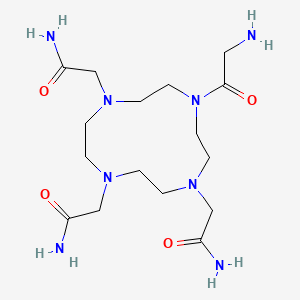
2,2',2''-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide is a complex organic compound that belongs to the class of macrocyclic ligands. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications. Its structure consists of a tetraazacyclododecane ring with three acetamide groups and a glycyl moiety attached, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide typically involves the following steps:
Formation of the Tetraazacyclododecane Ring: The initial step involves the cyclization of a suitable precursor, such as 1,4,7,10-tetraazacyclododecane, under controlled conditions to form the macrocyclic ring.
Attachment of Acetamide Groups: The next step involves the introduction of acetamide groups at the 1, 4, and 7 positions of the tetraazacyclododecane ring. This is usually achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Introduction of the Glycyl Moiety: The final step involves the attachment of the glycyl moiety to the 10th position of the tetraazacyclododecane ring. This can be accomplished through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide can undergo various chemical reactions, including:
Complexation Reactions: The compound readily forms stable complexes with metal ions such as copper, zinc, and gadolinium. These reactions typically occur in aqueous solutions and are driven by the high affinity of the macrocyclic ligand for metal ions.
Substitution Reactions:
Hydrolysis Reactions: Under acidic or basic conditions, the acetamide groups can undergo hydrolysis to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Complexation Reactions: Metal salts (e.g., copper sulfate, zinc chloride) in aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis Reactions: Acidic or basic aqueous solutions.
Major Products Formed
Complexation Reactions: Metal-ligand complexes with enhanced stability and specific properties.
Substitution Reactions: Derivatives with modified functional groups.
Hydrolysis Reactions: Amines and carboxylic acids.
Applications De Recherche Scientifique
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new catalysts.
Biology: Employed in the design of metal-based probes for imaging and diagnostic purposes.
Medicine: Utilized in the development of contrast agents for magnetic resonance imaging (MRI) due to its ability to form stable complexes with gadolinium ions.
Industry: Applied in the production of metal-chelating agents for water treatment and purification processes.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide primarily involves its ability to chelate metal ions. The tetraazacyclododecane ring provides a rigid and preorganized structure that facilitates the binding of metal ions, while the acetamide and glycyl groups enhance the stability and specificity of the complexes. The resulting metal-ligand complexes can interact with various molecular targets and pathways, depending on the nature of the metal ion and the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A similar macrocyclic ligand with four acetic acid groups instead of acetamide and glycyl groups.
1,4,7-Triazacyclononane-1,4,7-triacetic acid: A smaller macrocyclic ligand with three acetic acid groups.
Uniqueness
2,2’,2’'-(10-Glycyl-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetamide is unique due to its specific combination of acetamide and glycyl groups, which provide enhanced stability and specificity in metal-ligand complexes. This makes it particularly valuable in applications requiring high stability and selectivity, such as in the development of MRI contrast agents and metal-based probes for biological imaging.
Propriétés
Numéro CAS |
188609-47-4 |
|---|---|
Formule moléculaire |
C16H32N8O4 |
Poids moléculaire |
400.48 g/mol |
Nom IUPAC |
2-[7-(2-aminoacetyl)-4,10-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide |
InChI |
InChI=1S/C16H32N8O4/c17-9-16(28)24-7-5-22(11-14(19)26)3-1-21(10-13(18)25)2-4-23(6-8-24)12-15(20)27/h1-12,17H2,(H2,18,25)(H2,19,26)(H2,20,27) |
Clé InChI |
OPCQPAWHMCYACZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)C(=O)CN)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)

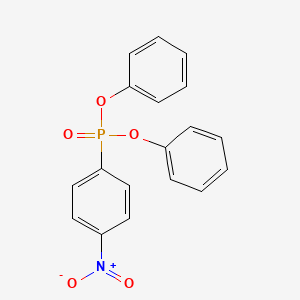
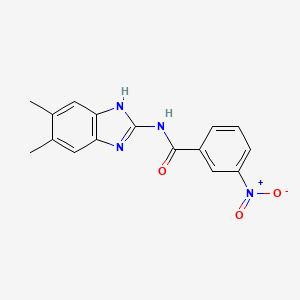
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
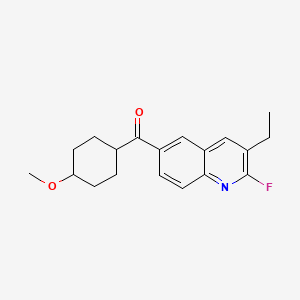
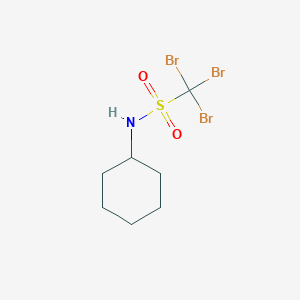
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
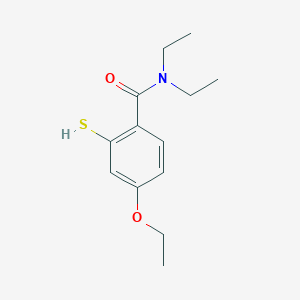
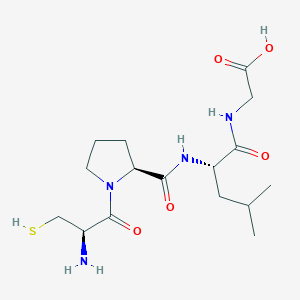
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
